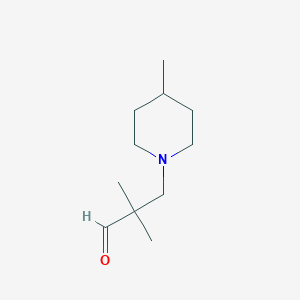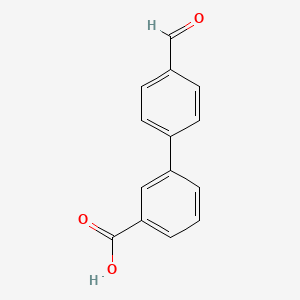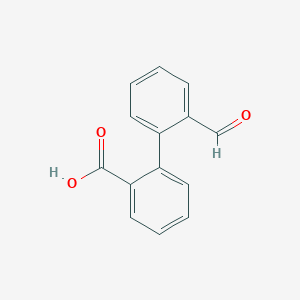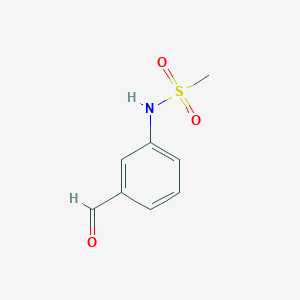
4-(4-Nitrophenyl)-1,3-dioxan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl compounds are a class of organic compounds that contain a nitro group (-NO2) and a phenyl group (C6H5). They are used in the synthesis of various chemicals and can serve as precursors for the preparation of pharmaceuticals .
Synthesis Analysis
The synthesis of 4-nitrophenyl compounds often involves the nitration of phenol using dilute nitric acid at room temperature . The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol .Molecular Structure Analysis
The molecular structure of 4-nitrophenyl compounds is characterized by a benzene ring with a nitro group and a phenyl group attached to it .Chemical Reactions Analysis
One of the common reactions involving 4-nitrophenyl compounds is the catalytic reduction of 4-nitrophenol. This reaction is often used to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis
4-Nitrophenol, a type of 4-nitrophenyl compound, is a slightly yellow, crystalline material. It has a dissociation constant (pKa) of 7.15 at 25 °C .Scientific Research Applications
Chromogenic Substrate
4-Nitrophenyl derivatives are often used as chromogenic substrates in enzyme assays. They can help measure enzyme activity by producing a color change upon reaction .
Organic Synthesis
Selective Formylation
They may be used for selective formylation of amino groups in amino acids and peptides, which is a key step in peptide synthesis .
Optical Sensing
Derivatives of 4-Nitrophenyl can be incorporated into sensors for detecting gases based on changes in their absorption spectrum .
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-nitrophenol, is known to interact with various nanostructured materials, serving as a benchmark reaction to assess their activity .
Mode of Action
4-nitrophenol, a similar compound, is known to undergo catalytic reduction in the presence of nanostructured materials . This reduction process involves the interaction of 4-nitrophenol with the catalyst, leading to changes in the compound’s structure and properties .
Biochemical Pathways
This process is considered a universally accepted model catalytic reaction . The reduction of 4-nitrophenol can be affected by various parameters, including the size and structure of the catalyst, the electrochemistry of the nanomaterial, and the regeneration of the catalyst surface .
Pharmacokinetics
The absorption, biotransformation, and elimination of similar compounds have been studied . These studies can provide insights into the potential ADME properties of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.
Result of Action
The reduction of 4-nitrophenol, a similar compound, has been shown to result in changes in the compound’s structure and properties .
Action Environment
The action of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol can be influenced by various environmental factors. For instance, the reduction of 4-nitrophenol, a similar compound, has been shown to be affected by the solvent used in the reaction . The addition of methanol, ethanol, or isopropanol to the reaction mixture can lead to a dramatic decrease in the reaction rate .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-nitrophenyl)-1,3-dioxan-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-9-5-15-6-16-10(9)7-1-3-8(4-2-7)11(13)14/h1-4,9-10,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAGEBJAKVKMBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OCO1)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)
![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)
